N-Cyclohexyl-2,2,2-trifluoroacetamide
Description
Contextual Significance of Fluorinated Amide Derivatives in Contemporary Organic Chemistry
Fluorinated amide derivatives are a cornerstone of modern organic chemistry, with their applications spanning pharmaceuticals, agrochemicals, and material science. nih.gov The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov For instance, the high electronegativity of fluorine can influence the acidity of nearby protons, molecular conformation, and binding interactions with biological targets.
Evolution of Research Perspectives on N-Cyclohexyl-2,2,2-trifluoroacetamide and Related Compounds
Research perspectives on this compound and its analogs have evolved, reflecting broader trends in organic synthesis and medicinal chemistry. Initially, research focused on the fundamental synthesis and characterization of such compounds. A common synthetic route involves the reaction of cyclohexylamine (B46788) with a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640). evitachem.com One documented method describes the reaction of ethyl trifluoroacetate with cyclohexylamine, followed by recrystallization to yield the solid product with a melting point of 93-95 °C.
More recently, the focus has shifted towards the application of fluorinated amides as versatile intermediates and functional motifs. The trifluoroacetyl group, for example, has been explored as a protecting group for amines in multi-step syntheses, particularly in peptide chemistry. acs.orgbath.ac.uk Its utility lies in its stability under certain conditions and its susceptibility to cleavage under specific, mild basic conditions, which provides an orthogonal protection strategy in complex syntheses. acs.org
Furthermore, the broader class of N-cyclohexyl amides has been investigated for various biological activities. For instance, derivatives of N-cyclohexyl acetamide (B32628) have been synthesized and evaluated for their potential as analgesics. ijpcbs.com While specific, detailed research focusing solely on this compound's biological activity is not extensively documented in publicly available literature, its structural similarity to biologically active compounds suggests its potential as a scaffold in drug discovery programs. The compound is recognized as a valuable building block for more complex molecular structures and is investigated for potential therapeutic properties due to its ability to interact with biological targets. evitachem.com
Properties
Molecular Formula |
C8H12F3NO |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13) |
InChI Key |
NNIONFSOKOHXIB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl 2,2,2 Trifluoroacetamide and Its Analogues
Direct Synthesis Routes for N-Cyclohexyl-2,2,2-trifluoroacetamide
The most straightforward methods for preparing this compound involve the direct formation of the amide bond between a cyclohexyl precursor and a trifluoroacetylating agent.
The primary and most common method for synthesizing this compound is the direct acylation of cyclohexylamine (B46788) with trifluoroacetic anhydride (B1165640) (TFAA). evitachem.com This reaction is a classic example of nucleophilic acyl substitution, where the amine's nucleophilic nitrogen atom attacks one of the carbonyl carbons of the anhydride. The reaction is typically robust and provides the desired product in high yield. evitachem.com Trifluoroacetic anhydride is a powerful acylating agent due to the strong electron-withdrawing effect of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic. wikipedia.org The process often involves combining the reagents, sometimes in a suitable solvent like dichloromethane, and may require cooling to control the exothermic nature of the reaction. nasa.gov Following the reaction, purification can be achieved through standard techniques such as crystallization or distillation to isolate the pure this compound. evitachem.com
Table 1: Typical Reaction Parameters for Synthesis via Trifluoroacetic Anhydride
| Parameter | Details | Source |
| Reactants | Cyclohexylamine, Trifluoroacetic Anhydride | evitachem.com |
| Reaction Type | Nucleophilic Acyl Substitution | evitachem.comwikipedia.org |
| Key Feature | High reactivity of TFAA | wikipedia.org |
| Purification | Distillation or Crystallization | evitachem.com |
Beyond trifluoroacetic anhydride, several other reagents and strategies have been developed for the trifluoroacetylation of amines, which are applicable to the synthesis of this compound.
Ethyl trifluoroacetate (B77799): This reagent can be used for the trifluoroacetylation of amines. google.com The reaction typically requires the presence of a base, such as triethylamine (B128534), to facilitate the process and is often carried out in a solvent like methanol (B129727) or dimethylformamide (DMF). google.com
Trifluoroacetic Acid: Direct reaction with trifluoroacetic acid is also possible, though it often requires an activating agent or specific conditions to drive the reaction towards amide formation. google.com For instance, microwave irradiation has been used to promote the direct trifluoroacetylation of aromatic amines with trifluoroacetic acid. dntb.gov.ua Another approach involves using trichloromethylchloroformate in the presence of triethylamine to facilitate the reaction between an amine and trifluoroacetic acid under mild conditions. google.com
Other Acylating Agents: More specialized reagents have also been employed. N-(trifluoroacetyl)imidazole has been used to introduce the trifluoroacetyl group, although its sensitivity to moisture can be a limitation. google.com S-ethyl trifluorothioacetate is another alternative, but the generation of odorous byproducts can be a drawback for industrial applications. google.com Trifluoroacetimidoyl chlorides have also been noted as reagents for introducing the trifluoromethyl group under controlled conditions. evitachem.com
Table 2: Alternative Trifluoroacetylation Reagents
| Reagent | Conditions/Notes | Source |
| Ethyl trifluoroacetate | Requires base (e.g., triethylamine) | google.com |
| Trifluoroacetic Acid | Often requires activation (e.g., microwave, activating agents) | google.comdntb.gov.ua |
| N-(trifluoroacetyl)imidazole | Effective but moisture-sensitive | google.com |
| S-ethyl trifluorothioacetate | Effective, but produces odorous byproducts | google.com |
| Trifluoroacetimidoyl chlorides | Used under controlled conditions | evitachem.com |
Synthesis of this compound Derivatives
The synthesis of derivatives can be approached by either constructing the molecule with a pre-functionalized cyclohexyl ring or by modifying the this compound scaffold after its formation.
While direct synthesis from cyclohexylamine is common, an alternative approach involves forming the N-cyclohexyl bond on a pre-existing trifluoroacetamide (B147638) structure. This is less common for the parent compound but is a key strategy for creating more complex analogues. For instance, N-aryl trifluoroacetamides can undergo reactions to introduce alkyl groups. georgiasouthern.edu General methods for the synthesis of N-substituted amides, such as N-[4-(propyl)cyclohexyl]-amides, involve the reaction of a carboxylic acid with 4-(propyl)cyclohexylamine, demonstrating a pathway to incorporate substituted cyclohexyl rings. nih.gov A similar strategy could be envisioned where trifluoroacetamide itself (CF₃CONH₂) or an N-substituted variant acts as a nucleophile in a reaction with a cyclohexyl derivative bearing a leaving group, such as cyclohexyl bromide, although this would likely require specific activation of the amide nitrogen.
The this compound molecule can serve as a substrate for further chemical transformations, allowing for the synthesis of a wide array of derivatives.
C-F Bond Functionalization: A significant area of research involves the selective cleavage and functionalization of the C-F bonds within the trifluoromethyl group. thieme.de One advanced method is the mechanochemically induced, nickel-catalyzed defluorinative arylation of trifluoroacetamides with reagents like arylboronic acids. nih.govacs.org This process activates the C-CF₃ bond, often with an additive like Dy₂O₃, to replace fluorine atoms with aryl groups, yielding aromatic amides. nih.govacs.org Another strategy involves a "spin-center shift" (SCS) pathway, where photoredox catalysis can be used to activate a C-F bond, generating a difluoromethyl radical intermediate that can then be functionalized. researchgate.netresearchgate.net These methods are powerful tools for converting readily available trifluoromethyl compounds into more complex, selectively fluorinated structures. thieme.deresearchgate.net
N-Methylation: The trifluoroacetamide group facilitates the site-specific methylation of the amide nitrogen. google.com The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the amide proton, making it a suitable substrate for methylation under Mitsunobu conditions. google.comgoogle.com This reaction typically involves treatment with methanol, triphenylphosphine, and diisopropyl azadicarboxylate (DIAD), leading to selective N-methylation in high yield. google.com This demonstrates the ability to functionalize the nitrogen atom of the amide scaffold directly.
Creating enantiomerically pure analogues of this compound is crucial for applications where specific stereochemistry is required. This is typically achieved by using chiral starting materials or chiral auxiliaries. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For synthesizing chiral trifluoroacetamide derivatives, one could employ an oxazolidinone chiral auxiliary, which is a well-established tool in asymmetric synthesis. collectionscanada.gc.canih.gov For example, a chiral auxiliary could be acylated with a trifluoroacetyl group, followed by a reaction sequence to build the desired structure, and then the auxiliary is cleaved to yield the enantiopure product. collectionscanada.gc.ca
Alternatively, stereoselectivity can be achieved by starting with an enantiopure building block, such as a chiral derivative of cyclohexylamine. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for instance, involved coupling enantiomeric secondary amines with various carboxylic acids to produce diastereomerically pure amides. nih.gov A similar principle could be applied by reacting a resolved, chiral cyclohexylamine with trifluoroacetic anhydride to produce the corresponding enantiopure this compound analogue.
Furthermore, chiral trifluoroacetamide substrates themselves have been used in stereoselective reactions. For example, chiral amidoacrylates containing a trifluoroacetamide group have been utilized in [3+2]-cycloaddition and Diels-Alder reactions to produce unnatural amino acids with high diastereoselectivity. byu.edu This highlights the utility of the trifluoroacetamide moiety in directing the formation of new stereocenters.
Advanced Synthetic Techniques for Trifluoroacetamides
The synthesis of trifluoroacetamides has been significantly advanced by the advent of novel catalytic and energy input methods. These techniques provide efficient routes to this important class of compounds, often under milder conditions and with higher yields compared to traditional methods.
Photoredox Catalysis in Trifluoroacetylation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds and the introduction of trifluoromethyl groups. mdpi.com This strategy relies on the ability of a photocatalyst to absorb light and initiate a single-electron transfer (SET) process, generating reactive radical intermediates under mild conditions. mdpi.comnih.gov
The trifluoroacetylation of amines, including cyclohexylamine, can be achieved through mechanisms involving the generation of a trifluoromethyl radical (•CF₃) or a trifluoroacetyl radical. One common approach involves the activation of trifluoroacetic anhydride (TFAA) or other trifluoromethyl sources. For instance, the adduct formed between pyridine (B92270) N-oxide and TFAA can be activated by a photoexcited catalyst to generate a CF₃CO₂• radical, which then decarboxylates to produce the key •CF₃ radical. nih.gov This radical can then be captured by an amine or an intermediate derived from it.
Alternatively, a photocatalyst can directly engage with the amine substrate. In a proposed mechanism, an excited photocatalyst [*PC] is reductively quenched by a tertiary amine, generating an ammonium (B1175870) radical cation and the reduced form of the photocatalyst [PC•⁻]. mdpi.com This reduced photocatalyst can then activate a trifluoromethyl source like trifluoromethyl iodide (CF₃I) to regenerate the ground-state photocatalyst and produce the •CF₃ radical, which subsequently participates in the reaction pathway leading to the trifluoroacetamide. mdpi.com
Key research findings in this area demonstrate the versatility of photoredox catalysis for C-H trifluoromethylation and related transformations. nih.gov While specific examples detailing the synthesis of this compound via this method are not extensively documented in the provided sources, the general principles are well-established for a variety of amine and arene substrates. mdpi.comresearchgate.net The reaction conditions typically involve a photocatalyst, a light source (like blue LEDs), a trifluoromethylating agent, and a suitable solvent at room temperature. mdpi.com
Table 1: Examples of Photoredox-Catalyzed Trifluoromethylation Conditions (Note: This table represents general findings in the field and not a specific synthesis of this compound)
| Photocatalyst | Trifluoromethyl Source | Substrate Type | Light Source | Reference |
| Ru(bpy)₃²⁺ | CF₃I | Aromatic Compounds | Visible Light | mdpi.com |
| Ir(III) complex | NHBC | Unactivated Alkenes | Visible Light | nih.gov |
| Methylene (B1212753) Blue | CF₃SO₂Na / Phenyliodine(III) diacetate | Indazoles | Visible Light | mdpi.com |
| Organic Dyes | Pyridine N-oxide/TFAA | Arenes | Photoredox Catalysis | |
| N-hydroxy-N-phenyl-4-chlorobenzamide |
Radical-Mediated Trifluoroacetylation Pathways
Radical-mediated reactions are central to many modern trifluoroacetylation methods, often initiated by photoredox catalysis or other radical initiators. nih.gov The core of these pathways is the generation of a highly reactive trifluoromethyl radical (•CF₃), which can engage in various bond-forming events. researchgate.net
Trifluoroacetic acid (TFA) and its anhydride (TFAA) are attractive, low-cost sources for generating •CF₃ radicals. researchgate.net However, the direct oxidation of TFA is challenging due to its high oxidation potential. researchgate.net Consequently, methods have been developed to activate TFA derivatives under milder conditions. For example, the combination of TFAA with an oxidant like hydrogen peroxide can generate bis(trifluoroacetyl) peroxide, which undergoes homolytic cleavage to yield •CF₃ radicals after decarboxylation. researchgate.net
A significant advancement involves the use of adducts, such as those formed between TFAA and pyridine N-oxide, which can be readily converted into radical precursors under photoredox conditions. nih.gov The general mechanism proceeds as follows:
Generation of a trifluoroacetate radical (CF₃CO₂•) or a related species.
Rapid decarboxylation of CF₃CO₂• to form the trifluoromethyl radical (•CF₃).
Addition of the •CF₃ radical to a suitable acceptor. In the context of this compound synthesis, this could involve a reaction with an activated form of cyclohexylamine.
Recent research has also explored the generation of trifluoromethylamidyl radicals from N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts under photoredox catalysis. researchgate.net These radicals can then participate in C-N coupling reactions with various substrates, providing a direct route to N-CF₃ amides. researchgate.net Although direct application to cyclohexylamine is not specified, the broad substrate scope suggests its potential applicability. researchgate.net
The versatility of radical-mediated pathways allows for the trifluoromethylation of a wide array of molecules, including arenes, heteroarenes, and alkenes, showcasing the robustness of this synthetic strategy. nih.govresearchgate.net
Microwave-Assisted Synthesis of Trifluoroacetamide Derivatives
Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, offering significant reductions in reaction times from hours to minutes. anton-paar.comnih.gov This technique utilizes microwave irradiation to efficiently heat the reaction mixture through direct coupling of energy with polar molecules in the sample. anton-paar.com This internal and rapid heating can lead to higher yields and cleaner reactions. anton-paar.compsu.edu
The synthesis of amides, including trifluoroacetamides, is particularly amenable to microwave irradiation. A notable example is the trifluoroacetylation of amines using titanyl trifluoroacetate (TiO(CF₃CO₂)₂) under solvent-free conditions in a microwave oven, which proceeds in excellent yields. researchgate.net This method provides a rapid and efficient route to trifluoroacetamides.
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, related procedures suggest its feasibility. For instance, the synthesis of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine was successfully achieved using dicyclohexylcarbodiimide (B1669883) and an arylamidoxime in DMF under microwave irradiation for just 10 minutes. researchgate.net This demonstrates the effective use of microwave heating for reactions involving a cyclohexyl-amine-derived functional group.
Furthermore, microwave irradiation has been employed for the preparation of key reagents like trifluoroacetaldehyde (B10831) (fluoral) from its ethyl hemiacetal precursor, showcasing the utility of this technology in fluoro-organic chemistry. nih.gov The ability to superheat solvents in sealed vessels under microwave irradiation allows for reactions to be conducted at temperatures far above their atmospheric boiling points, drastically shortening reaction times according to the Arrhenius law. anton-paar.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Note: This table illustrates the general advantages of microwave synthesis.)
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Heating Method | External (Oil bath, heating mantle) | Internal, direct coupling with polar molecules | anton-paar.com |
| Reaction Time | Hours to Days | Minutes to Hours | nih.gov |
| Temperature Profile | Slow, potential for temperature gradients | Rapid, uniform heating | anton-paar.com |
| Yields/Purity | Often lower with more byproducts | Often higher with improved purity | psu.edu |
| Vessel Type | Open or sealed | Typically sealed for superheating | anton-paar.com |
Mechanistic Investigations of Reactions Involving N Cyclohexyl 2,2,2 Trifluoroacetamide and Trifluoroacetamidation
Reaction Mechanisms of Trifluoroacetylation
Trifluoroacetylation, the process of introducing a trifluoroacetyl group onto a molecule, can proceed through various mechanistic pathways. The specific pathway is often dictated by the nature of the substrate, the reaction conditions, and the presence of catalysts.
Electrophilic Substitution Pathways
In the context of aromatic compounds, trifluoroacetylation can occur via an electrophilic aromatic substitution (EAS) mechanism. byjus.commasterorganicchemistry.com This process generally involves three key steps: the generation of a potent electrophile, the nucleophilic attack of the aromatic ring on the electrophile, and the subsequent deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com
The generation of the electrophile in trifluoroacetylation reactions can be achieved by activating a trifluoroacetyl source. While N-Cyclohexyl-2,2,2-trifluoroacetamide itself is not a direct trifluoroacetylating agent for EAS, related reagents like trifluoroacetic anhydride (B1165640) in the presence of a strong acid catalyst are commonly employed. The mechanism involves the protonation of the anhydride, making it a highly reactive electrophile.
Table 1: Key Steps in Electrophilic Aromatic Trifluoroacetylation
| Step | Description |
|---|---|
| 1. Electrophile Generation | Activation of the trifluoroacetyl source by a catalyst to form a highly reactive electrophilic species. |
| 2. Nucleophilic Attack | The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com |
| 3. Deprotonation | A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com |
The rate of this reaction is influenced by the nature of the substituents already present on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the ring and accelerate the reaction, whereas electron-withdrawing groups have the opposite effect.
Enolate Formation and Acylation Mechanisms
For compounds possessing acidic α-protons, such as ketones, esters, and other carbonyl compounds, trifluoroacetylation can proceed through the formation of an enolate intermediate. masterorganicchemistry.comlibretexts.org Enolates are powerful nucleophiles that can readily react with electrophilic trifluoroacetyl sources. masterorganicchemistry.com The formation of the enolate is typically achieved by using a strong base to deprotonate the α-carbon. libretexts.org
The choice of base is critical in determining the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. libretexts.org Once formed, the enolate attacks the electrophilic trifluoroacetylating agent in a nucleophilic acyl substitution reaction.
Table 2: Factors Influencing Enolate Formation and Acylation
| Factor | Influence on the Reaction |
|---|---|
| Base Strength | A strong base is required to completely deprotonate the carbonyl compound and generate the enolate in high concentration. libretexts.org |
| Solvent | Aprotic solvents are generally preferred to avoid protonation of the enolate intermediate. |
| Temperature | Lower temperatures often favor the formation of the kinetic enolate, while higher temperatures can lead to the more stable thermodynamic enolate. |
| Nature of Electrophile | The reactivity of the trifluoroacetylating agent will affect the rate of the acylation step. |
Radical Intermediates and Their Stabilization
Reactions involving the trifluoroacetyl group can also proceed through radical intermediates. nih.gov These reactions are often initiated by photoredox catalysis or the use of radical initiators. mdpi.com The generation of a trifluoroacetyl radical can be achieved through various methods, including the fragmentation of suitable precursors.
Once generated, the trifluoroacetyl radical can participate in a variety of transformations, such as addition to alkenes or arenes. researchgate.net The stability of the radical intermediates formed during these reactions is a key factor in determining the reaction outcome. Substituents that can delocalize the unpaired electron, such as aromatic rings or adjacent π-systems, can stabilize the radical intermediate. nih.gov
Computational studies on related systems, such as the rearrangement of substituted cyclohexyl radicals, have shown that the presence of radical-stabilizing groups can significantly influence the reaction pathway and product distribution. nih.gov
Role of Lewis Acid Catalysis and Strong Bases in Reaction Control
Both Lewis acids and strong bases play a pivotal role in controlling the outcome of reactions involving trifluoroacetamides.
Lewis acids can activate electrophiles, making them more susceptible to nucleophilic attack. nih.gov In the context of trifluoroacetamidation of arenes, a Lewis acid can coordinate to the trifluoroacetamide (B147638), enhancing its electrophilicity and facilitating the reaction. nih.gov The choice of Lewis acid can influence the regioselectivity of the reaction. nih.gov
Strong bases are essential for the formation of enolates in acylation reactions. masterorganicchemistry.com The use of hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) is common to ensure complete and clean enolate formation without competing side reactions. libretexts.org The careful selection of the base and reaction conditions allows for precise control over which enolate is formed (kinetic vs. thermodynamic), thereby directing the outcome of the subsequent acylation. libretexts.org
Proton Transfer Dynamics and Energetics in Trifluoroacetamide Chemistry
Proton transfer is a fundamental process in many chemical reactions, and its dynamics can significantly impact reaction rates and mechanisms. nih.govescholarship.org In reactions involving trifluoroacetamides, proton transfer can occur at various stages, such as the deprotonation to form an enolate or the protonation of an intermediate. nih.gov
The energetics of proton transfer, including the acidity of the proton being removed and the stability of the resulting conjugate base, are critical factors. The electron-withdrawing nature of the trifluoromethyl group in this compound increases the acidity of the N-H proton compared to non-fluorinated amides.
Studies on excited-state proton transfer (ESPT) in related systems have shown that the dynamics of proton transfer can be incredibly fast and are often influenced by the surrounding solvent environment. researchgate.netuni-regensburg.de The formation of hydrogen-bonded complexes can play a crucial role in facilitating proton transfer. researchgate.net
Kinetic Isotope Effects (KIE) in Mechanistic Elucidation
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org
In the context of trifluoroacetamidation, measuring the KIE can provide valuable information about the transition state of the reaction. For example, a significant primary deuterium (B1214612) KIE (kH/kD > 1) upon replacing a C-H bond with a C-D bond would suggest that the cleavage of this bond is involved in the rate-determining step. Conversely, the absence of a significant KIE might indicate that C-H bond breaking occurs in a fast step after the rate-determining step. doi.org Inverse KIEs (kH/kD < 1) can also be observed and provide insights into changes in hybridization or steric effects at the transition state. nih.gov
Table 3: Interpreting Kinetic Isotope Effects in Reaction Mechanisms
| Type of KIE | Observation | Mechanistic Implication |
|---|---|---|
| Primary | kH/kD > 1 | Bond to the isotope is broken in the rate-determining step. nih.gov |
| Secondary | kH/kD ≠ 1 | Isotopic substitution influences the transition state through steric or electronic effects. wikipedia.org |
| Inverse | kH/kD < 1 | Increase in bonding force constants at the transition state. nih.gov |
Applications of N Cyclohexyl 2,2,2 Trifluoroacetamide As a Protecting Group in Organic Synthesis
N-Terminal Protection Strategies in Peptide Synthesis
The trifluoroacetyl (Tfa or Tfac) group has been utilized as a protecting group for the N-terminal α-amino group of amino acids in peptide synthesis. creative-peptides.com While historically used in solution-phase synthesis, its application in modern solid-phase peptide synthesis (SPPS) has been explored as a novel alternative to more conventional protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). google.comgoogle.com
A key advantage of the Tfac group is its compatibility with orthogonal deprotection strategies, which allow for the selective removal of one protecting group in the presence of others. peptide.com The Tfac group is stable under the conditions used to remove many other common protecting groups. For instance, reagents like piperidine, hydrazine, and 2-mercaptoethanol, which are used to cleave other groups, were found to have no effect on the Tfac group within a 60-minute reaction time. google.com
A particularly effective method for the selective cleavage of the Tfac group is treatment with sodium borohydride (B1222165) (NaBH₄). google.com This reductive cleavage is typically performed in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and ethanol (B145695), and successfully removes the Tfac group within 60 minutes. google.comgoogle.com This method's mildness and specificity make the Tfac group orthogonal to acid-labile groups (like Boc, Dde) and the base-labile Fmoc group. google.com However, it should be noted that sodium borohydride can reduce methyl and allyl esters to their corresponding alcohols, though t-butyl esters remain stable under these conditions. google.com
Other reagents can also be used for Tfac removal under mild basic conditions, such as dilute sodium hydroxide, potassium carbonate, or ammonia (B1221849) in methanol (B129727). creative-peptides.comguidechem.com
Table 1: Orthogonality of Tfac Deprotection
| Protecting Group | Typical Deprotection Reagent | Stability of Tfac Group | Tfac Deprotection Reagent | Stability of Other Groups |
|---|---|---|---|---|
| Fmoc | 20% Piperidine in DMF | Stable google.com | NaBH₄ in THF/EtOH google.com | Stable |
| Boc | Trifluoroacetic Acid (TFA) peptide.com | Stable google.com | NaBH₄ in THF/EtOH google.com | Stable |
| Dde | 2% Hydrazine in DMF | Stable google.com | NaBH₄ in THF/EtOH google.com | Stable |
| Trityl (Trt) | Dilute TFA thermofisher.com | Stable | NaBH₄ in THF/EtOH google.com | Stable |
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble resin support. bachem.comresearchgate.net The choice of the N-terminal protecting group is central to the success of SPPS. google.compeptide.com The Tfac group has been proposed as a novel and advantageous alternative to the widely used Fmoc group in SPPS. google.comgoogle.com
One significant advantage of the Tfac group is its small size and better atom economy compared to the bulky Fmoc group (molecular weight of 223 g/mol ). google.com This efficiency can be particularly beneficial in the commercial synthesis of peptides. google.com The Tfac group is stable to the various reaction conditions typically employed in SPPS cycles but can be readily removed by treatment with NaBH₄ in a THF/EtOH solvent system. google.comgoogle.com These deprotection conditions are orthogonal to common side-chain protecting groups and the trityl ester-based resin linkages. google.comgoogle.com
The general cycle for SPPS using Tfac protection involves:
Anchoring the C-terminal amino acid to the solid support. bachem.com
Deprotection of the N-terminal Tfac group using NaBH₄ in THF/EtOH. google.com
Washing the resin to remove excess reagents and byproducts. bachem.com
Coupling the next Tfac-protected amino acid to the growing peptide chain. bachem.com
Repeating the deprotection, washing, and coupling cycle until the desired peptide sequence is assembled. peptide.com
Peptide chain aggregation is a significant challenge during SPPS, leading to incomplete reactions and difficult purifications. sigmaaldrich.com This phenomenon is highly sequence-dependent and arises from the formation of secondary structures that reduce the solvation of the growing peptide chain. sigmaaldrich.com The chemical nature of the protecting groups can influence these intermolecular interactions.
Trifluoroacetic acid (TFA), a compound closely related to the trifluoroacetyl moiety, is recognized as a powerful solvent for peptides, capable of disrupting secondary structures and preventing aggregation. nih.gov The incorporation of the trifluoroacetyl group, for example by substituting Lys(Boc) with Lys(Tfa), can have a beneficial effect on peptide solvation, potentially mitigating aggregation issues during synthesis. sigmaaldrich.com The strong electron-withdrawing nature of the trifluoroacetyl group alters the hydrogen-bonding capacity and polarity of the adjacent amide bond, which may disrupt the formation of the aggregated β-sheet structures responsible for poor solubility.
Trifluoroacetamide (B147638) as a General Amide Protecting Group
Beyond its specific applications in peptide synthesis, the trifluoroacetyl group is a versatile protecting group for primary and secondary amines in general organic synthesis. synarchive.comsynarchive.com It can be readily installed by treating the amine with reagents such as trifluoroacetic anhydride (B1165640). synarchive.com
The Tfac group is valued for its stability across a range of conditions, yet it can be removed under relatively mild basic or reductive conditions. guidechem.comorganic-chemistry.org For example, N- and O-trifluoroacetylation has been used to protect secondary amines and hydroxyl groups, respectively, during nitration reactions. researchgate.net The protecting group is stable to the nitrolysis/nitration conditions and can be subsequently removed by solvolysis under mild conditions to yield the desired energetic compounds. researchgate.net
Table 2: Conditions for Protection and Deprotection of Amines as Trifluoroacetamides
| Transformation | Reagents | Solvents | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Protection | Pyridine (B92270), (CF₃CO)₂O | CH₂Cl₂ | 0 °C to RT | 12.5 h | 74% synarchive.com |
| Protection | K₂CO₃, (CF₃CO)₂O | CHCl₃ | RT | 30 min | 79% synarchive.com |
| Deprotection | NaOMe | CH₂Cl₂, MeOH | RT | 60 min | 82% synarchive.com |
| Deprotection | K₂CO₃ | H₂O, MeOH | Reflux | 30 min | 100% synarchive.com |
| Deprotection | NaBH₄ | EtOH | - | - | - guidechem.com |
| Deprotection | aq. NaOH or LiOH (0.1-0.2 M) | Water or Ethanol/Water | - | - | - guidechem.com |
Selective Removal and Transformation of the Trifluoroacetyl Moiety
The selective removal of the trifluoroacetyl group is critical for its utility as a protecting group. It can be cleaved under various mild conditions, allowing for deprotection without affecting other sensitive functional groups in the molecule. guidechem.com Common methods include basic hydrolysis using reagents like sodium hydroxide, lithium hydroxide, ammonia, or potassium carbonate in aqueous or alcoholic solutions. guidechem.com Reductive cleavage with sodium borohydride in ethanol is also an effective method. guidechem.com
Acid-based cleavage, or acidolysis, is a fundamental step in many peptide synthesis strategies, especially for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. nih.gov The standard Boc/Bzl protection scheme, for example, uses moderate acid (TFA) to remove the N-terminal Boc group and strong acids like anhydrous hydrogen fluoride (B91410) (HF) for final cleavage. peptide.com Similarly, the widely used Fmoc/tBu strategy employs TFA for the final cleavage and removal of tert-butyl-based side-chain protecting groups. nih.gov
The Tfac group is generally stable to the acidic conditions used for Boc removal (TFA). google.com However, the interaction between trifluoroacetic acid and amine groups on the resin can be complex. Research has shown that a side reaction can occur during SPPS where TFA, used for deprotection steps, can lead to the unwanted trifluoroacetylation of free amino groups on the peptide or resin. nih.gov This mechanism involves the generation of trifluoroacetoxymethyl groups on the resin support from the reaction of TFA with hydroxymethyl sites. nih.gov These activated sites can then transfer the trifluoroacetyl group to resin-bound amines, causing chain termination. nih.gov This side reaction highlights the importance of carefully selecting resin supports and cleavage conditions to minimize trifluoroacetylation. nih.gov
While the Tfac group itself is not typically removed by standard acidolysis, the broader context of acid-mediated reactions is crucial in synthesis planning. For instance, a novel acidolytic method using dilute HCl in fluoro alcohols like hexafluoroisopropanol has been developed to cleanly remove various acid-labile protecting groups (t-butyl, Boc, Trt, Pbf) and cleave peptides from common resin linkers. researchgate.net
Reductive Deprotection Strategies
The removal of the N-trifluoroacetyl protecting group from N-Cyclohexyl-2,2,2-trifluoroacetamide can be effectively achieved through reductive cleavage. This approach offers an alternative to hydrolytic methods and is particularly useful when the substrate is sensitive to acidic or basic conditions. The primary product of this reductive deprotection is the corresponding secondary amine, N-ethylcyclohexylamine, resulting from the reduction of the amide carbonyl group.
Key reducing agents for this transformation include powerful hydride donors such as Lithium Aluminum Hydride (LiAlH₄) and, under certain conditions, Sodium Borohydride (NaBH₄). The choice of reagent and reaction conditions is critical to ensure efficient and selective deprotection.
Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
Lithium Aluminum Hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including amides. libretexts.org The reduction of this compound with LiAlH₄ proceeds readily to yield N-ethylcyclohexylamine. The reaction is typically carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent decomposition of the hydride reagent. researchgate.net
The general mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the trifluoroacetamide. This is followed by the elimination of a metal alkoxide species and subsequent reduction of the resulting iminium intermediate to the final amine product. Due to its high reactivity, LiAlH₄ is generally not chemoselective and will reduce other susceptible functional groups present in the molecule. libretexts.org
Reductive Deprotection Employing Sodium Borohydride (NaBH₄)
Sodium Borohydride is a milder and more selective reducing agent compared to LiAlH₄. libretexts.org Generally, NaBH₄ is not reactive enough to reduce unactivated amides. However, the electron-withdrawing nature of the trifluoromethyl group in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
For the successful reduction of trifluoroacetamides with NaBH₄, an activation step is often necessary. This can be achieved by using an activating agent such as Triflic Anhydride (Tf₂O). The activation of the amide with Tf₂O generates a highly electrophilic iminium triflate intermediate, which is then readily reduced by NaBH₄ under mild conditions. organic-chemistry.orgcore.ac.uk This two-step, one-pot procedure allows for the efficient conversion of the trifluoroacetamide to the corresponding amine in high yields. organic-chemistry.org The reaction is typically performed in a solvent like tetrahydrofuran (THF) at room temperature. organic-chemistry.orgcore.ac.uk
This method offers a significant advantage in terms of chemoselectivity, as NaBH₄ is compatible with many functional groups that would be reduced by LiAlH₄. researchgate.net
Below is a table summarizing the reductive deprotection strategies for trifluoroacetamides, which are applicable to this compound.
| Reagent System | Substrate | Product | Solvent | Conditions | Yield | Reference |
| LiAlH₄ | Amides | Amines | Diethyl Ether / THF | Anhydrous | High | libretexts.org |
| Tf₂O, NaBH₄ | Secondary Amides | Secondary Amines | THF | 0 °C to r.t. | 69-93% | organic-chemistry.orgcore.ac.uk |
Structural Elucidation and Conformational Analysis of N Cyclohexyl 2,2,2 Trifluoroacetamide and Its Derivatives
X-ray Crystallography in Determining Solid-State Structures
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the solid state. It provides precise coordinates of atoms within the crystal lattice, allowing for detailed analysis of bond lengths, angles, and the spatial arrangement of molecules.
In the crystalline state, molecules of N-cyclohexyl-2,2,2-trifluoroacetamide and its derivatives are often organized into extended networks through intermolecular hydrogen bonds. The amide group (–CONH–) is a classic hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen).
X-ray analysis provides a static snapshot of the molecule's preferred conformation in the solid state. For this compound, key conformational features include the geometry of the amide bond and the orientation of the cyclohexyl ring.
Amide Bond Conformation: N-substituted amides can exist as E (trans) or Z (cis) conformers with respect to the C-N bond. X-ray structural analyses of related tertiary trifluoroacetamides have confirmed a strong preference for the E-amide conformation in the crystalline state. nih.govacs.org This preference is generally attributed to minimizing steric hindrance between the bulky substituents on the nitrogen and the carbonyl group.
Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a stable chair conformation. The attachment to the amide nitrogen can be either axial or equatorial. The equatorial position is generally favored to minimize steric clashes with the rest of the molecule.
Torsion Angles: Crystallographic data provides precise torsion angles that define the molecular shape. The ψ (psi) and φ (phi) torsion angles describe the rotation around the bonds adjacent to the carbonyl group and are fundamental in conformational analysis. researchgate.net In the solid state, molecules are often locked into a single, low-energy conformation due to packing forces and intermolecular interactions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
While X-ray crystallography describes the solid state, NMR spectroscopy is a powerful technique for probing molecular structure and dynamics in solution, where molecules often exhibit greater conformational freedom.
One-dimensional NMR spectroscopy is the first step in structural elucidation, providing information on the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum provides characteristic signals for the cyclohexyl and amide protons. The N-H proton typically appears as a broad singlet or a doublet due to coupling with the adjacent C-H of the cyclohexyl ring. The protons on the cyclohexyl ring appear as complex multiplets in the aliphatic region.
¹³C NMR: The carbon spectrum shows distinct resonances for the carbonyl carbon, the carbons of the trifluoromethyl group (often as a quartet due to C-F coupling), and the individual carbons of the cyclohexyl ring. researchgate.netrsc.org The chemical shifts are sensitive to the electronic environment and substitution. znaturforsch.com
¹⁹F NMR: The fluorine nucleus is highly sensitive, making ¹⁹F NMR an excellent probe. nih.gov this compound will show a single resonance for the three equivalent fluorine atoms of the CF3 group. The chemical shift of the trifluoroacetyl group typically falls within the range of -67 to -85 ppm relative to CFCl₃. researchgate.netcolorado.edu This shift can be influenced by solvent polarity and molecular conformation. researchgate.net
Table 1: Typical NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N-H | 5.5 - 8.5 | Broad singlet / Doublet |
| Cyclohexyl CH -N | 3.5 - 4.0 | Multiplet | |
| Cyclohexyl CH ₂ | 1.0 - 2.0 | Multiplets | |
| ¹³C | C =O (Amide) | 155 - 165 | Singlet |
| C F₃ | 115 - 120 | Quartet (¹JCF) | |
| Cyclohexyl C -N | 45 - 55 | Singlet | |
| Cyclohexyl C H₂ | 24 - 35 | Singlet | |
| ¹⁹F | CF ₃ | -74 to -78 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data inferred from studies on related structures. znaturforsch.comresearchgate.netcolorado.edursc.orgorganicchemistrydata.org
Beyond standard through-bond couplings (typically over 2-3 bonds), spin-spin couplings can occur through space between nuclei that are spatially proximate but separated by many covalent bonds. rsc.org These through-space couplings (TSCs) are particularly valuable for conformational analysis, especially involving fluorine. researchgate.net
In trifluoroacetamide (B147638) derivatives, long-range couplings between fluorine and proton nuclei (e.g., ⁵JHF) can be observed. nih.govacs.org These couplings are highly dependent on the distance and orientation between the coupled nuclei. For example, a TSC is often detected between the CF₃ group and a proton on a nearby substituent when the amide is in the Z (cis) conformation, bringing these groups into close proximity. The absence or presence, and magnitude (typically 1-2 Hz), of such a coupling provides strong evidence for the preferred E/Z conformation in solution. acs.orgnih.gov Computational methods are often used alongside experiments to correlate the coupling constant with the internuclear distance, confirming that the interaction is indeed through space. ethz.chrsc.org
The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between spatially close nuclei, regardless of whether they are connected by bonds. wikipedia.orgyoutube.com Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR experiment that detects NOEs between different types of nuclei, such as ¹H and ¹⁹F. researchgate.netosti.gov
HOESY is a definitive method for confirming through-space proximity and is used to validate conformational assignments made based on TSCs. nih.gov In the context of this compound derivatives, a HOESY experiment can unambiguously establish the stereochemistry. For example, a cross-peak between the ¹⁹F nuclei of the CF₃ group and the protons of a nearby group (like the N-H proton or adjacent methylene (B1212753) protons) confirms their close spatial relationship. nih.govacs.org This is particularly powerful for distinguishing between E and Z amide conformers. The observation of a ¹H-¹⁹F HOESY correlation provides direct proof that any observed long-range H-F scalar coupling is a TSC, solidifying the conformational analysis. nih.govyoutube.com
Fourier-Transform Infrared (FT-IR) Spectroscopy in Studying Molecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for investigating the molecular structure and interactions of this compound. By analyzing the vibrational modes of the molecule's constituent bonds, FT-IR spectroscopy provides valuable insights into the nature and extent of both intramolecular and intermolecular forces, particularly hydrogen bonding. The positions, shapes, and intensities of specific absorption bands, such as the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) vibrations, are highly sensitive to the local chemical environment and the presence of hydrogen bonds.
Investigation of Intramolecular Hydrogen Bonding
In this compound, the potential for intramolecular hydrogen bonding exists between the amide proton (N-H) and the fluorine atoms of the trifluoromethyl group (N-H···F). The presence of the highly electronegative trifluoromethyl group can significantly influence the electronic properties of the amide linkage. This electron-withdrawing effect increases the acidity of the N-H proton, making it a stronger hydrogen bond donor.
While direct FT-IR studies on this compound are not extensively documented in the reviewed literature, analysis of analogous trifluoroacetamide derivatives provides strong evidence for the nature of these interactions. For instance, the replacement of a benzamide (B126) with a trifluoroacetamide in certain molecular systems has been shown to cause a significant red shift (a shift to lower wavenumber) in the N-H stretching frequency. acs.org This phenomenon is a classic indicator of stronger hydrogen bonding.
In a dilute solution of this compound in a non-polar solvent, the FT-IR spectrum would be expected to show a sharp absorption band corresponding to the "free" N-H stretching vibration. The position of this band would be indicative of any intramolecular interactions. The formation of an intramolecular N-H···F hydrogen bond would be expected to cause this "free" N-H band to appear at a lower frequency compared to a similar secondary amide without the trifluoromethyl group.
The table below outlines the expected characteristic FT-IR absorption bands of this compound and the anticipated shifts due to intramolecular hydrogen bonding.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) (Free) | Expected Shift with Intramolecular H-Bonding |
| N-H Stretch | Amide (N-H) | 3400 - 3450 | Red Shift (to lower wavenumber) |
| C=O Stretch (Amide I) | Amide (C=O) | 1680 - 1720 | Minimal Shift |
| N-H Bend (Amide II) | Amide (N-H) | 1510 - 1550 | Blue Shift (to higher wavenumber) |
| C-F Stretch | Trifluoromethyl (CF₃) | 1100 - 1250 | Minimal Shift |
It is important to note that the strength of any potential intramolecular N-H···F hydrogen bond will be influenced by the conformational flexibility of the molecule, allowing for an optimal orientation of the N-H and C-F bonds.
Characterization of Self-Association in Solution
Secondary amides, such as this compound, have a strong tendency to self-associate in solution through intermolecular hydrogen bonding, forming dimers and higher-order oligomers. This self-association is primarily driven by the formation of N-H···O=C hydrogen bonds between adjacent molecules. FT-IR spectroscopy is an excellent tool for studying these equilibria, as the vibrational frequencies of the N-H and C=O groups are markedly different for monomeric ("free") and associated species.
In a typical concentration-dependent FT-IR study in a non-polar solvent like carbon tetrachloride, distinct changes in the spectrum of this compound would be anticipated. At very low concentrations, the predominant species is the monomer, characterized by sharp absorption bands for the free N-H and free C=O stretching vibrations. As the concentration increases, new, broader bands appear at lower frequencies. These new bands are attributed to the N-H and C=O groups involved in intermolecular hydrogen bonds within dimers and oligomers.
The presence of the bulky cyclohexyl group attached to the nitrogen atom is expected to introduce significant steric hindrance. This steric bulk would likely disrupt the formation of the well-ordered, planar cyclic dimers that are common for less hindered secondary amides. Consequently, the equilibrium between monomers and associated species for this compound might favor the monomeric form to a greater extent compared to a secondary amide with a smaller N-alkyl substituent. The association that does occur may be limited to the formation of linear dimers or short-chain oligomers rather than stable cyclic dimers.
The table below summarizes the expected FT-IR bands for the monomeric and self-associated forms of this compound in a non-polar solvent.
| Species | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| Monomer | Free N-H Stretch | Amide (N-H) | ~3430 | Sharp band |
| Monomer | Free C=O Stretch (Amide I) | Amide (C=O) | ~1700 | Sharp band |
| Dimer/Oligomer | H-bonded N-H Stretch | Amide (N-H) | ~3300 | Broad band |
| Dimer/Oligomer | H-bonded C=O Stretch (Amide I) | Amide (C=O) | ~1670 | Broad band |
By carefully analyzing the changes in the relative intensities of the "free" and hydrogen-bonded bands as a function of concentration, it is possible to gain a semi-quantitative understanding of the self-association behavior of this compound in solution.
Computational and Theoretical Investigations of N Cyclohexyl 2,2,2 Trifluoroacetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like N-Cyclohexyl-2,2,2-trifluoroacetamide, DFT calculations could provide significant insights into its behavior.
Analysis of Local Reactivity (e.g., Fukui Functions)
To understand the reactivity of this compound, local reactivity descriptors derived from DFT can be employed. Fukui functions, for instance, are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can predict the most reactive atoms. For this compound, one might hypothesize that the carbonyl carbon is a primary electrophilic site, while the nitrogen and oxygen atoms could act as nucleophilic centers.
Computational Studies of Hydrogen Bonding
The presence of the N-H group in this compound suggests its potential to act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. Computational studies could model the interactions of this molecule with itself (self-association) or with other molecules, such as solvents. These studies would provide information on the strength and geometry of these hydrogen bonds, which are crucial for understanding its physical properties and behavior in different environments.
Advanced Quantum Chemical Methods (e.g., Hartree-Fock, MP2)
Beyond DFT, other quantum chemical methods can provide a more detailed understanding of the electronic structure. The Hartree-Fock (HF) method, while being a more fundamental and less computationally expensive ab initio method, neglects electron correlation, which can be important for accurate energy predictions.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to incorporate electron correlation and often provides more accurate results for energies and geometries compared to HF. A comparative study using HF, MP2, and DFT would offer a comprehensive picture of the electronic properties of this compound and the effect of electron correlation.
Molecular Dynamics and Force Field Simulations
While quantum chemical methods are powerful for studying the properties of a single molecule or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a large ensemble of molecules over time. Using a force field, which is a set of empirical energy functions, MD simulations can model the motion of each atom in the system.
For this compound, MD simulations could be used to study its bulk properties, such as density, viscosity, and diffusion coefficients. It could also provide insights into its behavior in solution, including solvation structures and dynamics.
Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data
A critical aspect of any computational study is the validation of its results against experimental data. For this compound, theoretical predictions could be compared with available spectroscopic and structural information.
For instance, the vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental ¹H, ¹³C, and ¹⁹F NMR data. While some experimental data for this compound exists, a direct and detailed correlation with theoretical calculations is not yet available in the literature. Such a comparison would not only validate the computational models but also aid in the interpretation of the experimental spectra.
Derivatives and Analogues of N Cyclohexyl 2,2,2 Trifluoroacetamide in Synthetic Chemistry
Synthesis and Reactivity of Fluorinated Amide Scaffolds
The synthesis of fluorinated amides, such as N-Cyclohexyl-2,2,2-trifluoroacetamide, can be achieved through various synthetic routes. A common method involves the reaction of a primary amine, in this case, cyclohexylamine (B46788), with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799). evitachem.com For instance, reacting cyclohexylamine with ethyl trifluoroacetate yields this compound as a solid product.
Fluorinated amide scaffolds exhibit unique reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the amide functionality. mdpi.com This makes the amide bond more susceptible to cleavage under certain conditions and can also affect the acidity of the N-H proton. The reactivity of these scaffolds is being explored for the development of novel synthetic methodologies. nih.govacs.orgdiva-portal.org For example, a one-pot approach to synthesize fluorinated hydroxamic acids, amides, and thioamides has been reported, proceeding through an N-perfluoroalkylation of nitrosoarenes. nih.govacs.orgdiva-portal.org
Recent research has also focused on the defluorinative functionalization of trifluoroacetamides. A mechanochemical method for the defluorinative arylation of trifluoroacetamides has been developed, providing a versatile route to aromatic amides. acs.org This nickel-catalyzed reaction utilizes dysprosium(III) oxide as an additive to activate the C-CF3 bond. acs.org
Trifluoroacetylated Amino Acids and Peptides as Synthetic Intermediates
The trifluoroacetyl group serves as a valuable protecting group for the amino functionality of amino acids and peptides in peptide synthesis. google.com Its introduction can be achieved under neutral conditions, for example, by using trifluoroacetic anhydride. google.comnih.gov The stability of the N-trifluoroacetyl group allows it to withstand various reaction conditions encountered during peptide synthesis, and it can be readily removed under mild basic conditions.
However, unintended trifluoroacetylation can occur as a side reaction during peptide synthesis, particularly when using dicyclohexylcarbodiimide (B1669883) (DCC) for coupling in the presence of trifluoroacetate anions. rsc.org The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can significantly reduce or eliminate this side reaction. rsc.org Another mechanism for undesirable trifluoroacetylation involves the reaction of resin-bound amines with trifluoroacetoxymethyl groups on the resin support. pnas.org
Beyond its role as a protecting group, the incorporation of trifluoroacetylated amino acids can influence the conformation and biological activity of peptides. nih.gov For example, peptide oligomers composed of alternating canonical lysines and N-ε-trifluoroacetylated lysines have been synthesized to study the impact of fluorination on peptide structure. nih.gov
N-Trifluoroethyl Substituted Compounds and Their Transformations
While the focus is on trifluoroacetamides, the related N-trifluoroethyl substituted compounds also exhibit interesting chemical transformations. The high reactivity of perfluoroalkylated amines, which are prone to fluoride (B91410) elimination to form highly electrophilic fluoroiminium species, presents both challenges and opportunities in synthetic chemistry. nih.govacs.org
Recent studies have explored the transformations of N-fluoroalkyl-1,2,3-triazoles. For instance, thermal denitrogenation of 5-acylated N-pentafluoroethyl-1,2,3-triazoles in the presence of copper(II) fluoride can lead to the formation of various trifluoromethylated heterocyclic compounds, such as isoquinolines and 1,3-oxazines, through the generation of reactive ketenimine intermediates. rsc.org
Cyclohexyl-Containing Trifluoroacetamide (B147638) Structures in Complex Synthesis
Cyclohexyl-containing trifluoroacetamide structures are utilized as intermediates in the synthesis of more complex molecules. For example, N-cyclohexyl cyanoacetamide is a key intermediate in the multi-step synthesis of substituted thiophenes. ijpcbs.com Similarly, 4-bromo-1-cyclohexyl-2-trifluoromethyl-benzene, a derivative containing both cyclohexyl and trifluoromethyl groups, is a precursor for the synthesis of 4-cyclohexyl-3-trifluoromethyl-benzoic acid. google.com
The presence of the cyclohexyl group can also direct the stereochemical outcome of reactions. The conformational preferences of the cyclohexane (B81311) ring can influence the approach of reagents, leading to the selective formation of specific stereoisomers. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for N-Cyclohexyl-2,2,2-trifluoroacetamide
The traditional synthesis of this compound often involves the reaction of cyclohexylamine (B46788) with trifluoroacetic anhydride (B1165640) or its derivatives. evitachem.com While effective, these methods can present challenges related to reagent handling, cost, and environmental impact. The future of its synthesis lies in the adoption of greener and more sustainable practices.
Emerging research in green chemistry offers promising avenues. nih.govthieme-connect.de The development of catalytic systems using recoverable and reusable catalysts, such as zinc-based heterogeneous catalysts, could significantly improve the eco-friendliness of the synthesis. acs.org Performing reactions in environmentally benign solvents like water or under solvent-free conditions are also key areas of exploration. thieme-connect.de Furthermore, the application of flow chemistry presents a significant opportunity for the continuous, safe, and efficient production of this compound. researchgate.neteuropa.eunih.gov Flow reactors enhance heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and purity. europa.eu
Biocatalysis, particularly the use of enzymes, is another frontier for the sustainable synthesis of fluorinated compounds. nih.gov The enzymatic synthesis of fluorinated amino acids has demonstrated the potential of biocatalysts to perform highly selective reactions under mild conditions. nih.gov Research into enzymes capable of catalyzing the amidation of cyclohexylamine with a trifluoroacetyl source could lead to a highly efficient and environmentally friendly manufacturing process.
Table 1: Comparison of Synthetic Methodologies for Amide Synthesis
| Methodology | Advantages | Disadvantages | Relevance to this compound |
| Conventional Batch Synthesis | Well-established, versatile | Can be energy-intensive, may use hazardous reagents, potential for side reactions | Current primary method of synthesis evitachem.com |
| Green Catalysis | Use of recoverable catalysts, milder reaction conditions, reduced waste nih.govacs.org | Catalyst development can be time-consuming | High potential for improving sustainability |
| Flow Chemistry | Enhanced safety, scalability, and efficiency; precise control over reaction parameters researchgate.neteuropa.eu | Initial setup costs can be high | Promising for large-scale, automated production nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly nih.gov | Enzyme discovery and optimization can be challenging | A novel and highly sustainable future approach |
Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new applications. The integration of experimental techniques with computational modeling is a powerful strategy to achieve this.
Experimental methods such as in-situ NMR spectroscopy and kinetic studies can provide real-time information on reaction pathways and the formation of intermediates. acs.org These experimental observations can then be rationalized and further explored through computational methods like Density Functional Theory (DFT). DFT calculations can be employed to model transition states, calculate activation energies, and predict reaction outcomes, offering a detailed picture of the reaction mechanism at a molecular level. nih.govchemicalbook.com For instance, a combined experimental and computational approach was successfully used to elucidate the mechanism of the addition of fluoroarenes to Mg-Mg bonds. nih.gov
This integrated approach can be applied to various aspects of this compound chemistry, from its synthesis to its role in more complex reactions. Understanding the precise mechanism of the trifluoroacetylation of cyclohexylamine, for example, could lead to the design of more efficient catalysts and reaction conditions.
Expansion of Protecting Group Applications in Complex Molecule Synthesis
The trifluoroacetyl (Tfac) group, a key feature of this compound, has gained significant attention as a versatile protecting group in organic synthesis. acs.orgacs.orgnih.govgoogle.com Its utility has been particularly highlighted in solid-phase peptide synthesis, where it offers an atom-economical alternative to the commonly used Fmoc group. nih.govbath.ac.uk The Tfac group is readily introduced and can be cleaved under mild, orthogonal conditions, making it highly valuable in the construction of complex peptides. acs.orgnih.gov
Future research is expected to expand the application of the Tfac protecting group, as seen in this compound, to the synthesis of a wider range of complex molecules beyond peptides. Its stability under certain conditions and selective removal make it an attractive tool in the total synthesis of natural products and medicinal chemistry. For instance, the trifluoroacetamide (B147638) protecting group was instrumental in the efficient synthesis of a key intermediate for a Bruton's tyrosine kinase (BTK) inhibitor. nih.gov The synthesis of energetic compounds has also benefited from the use of the trifluoroacetyl group for protection during nitration reactions. researchgate.netmpg.de
The exploration of the Tfac group's compatibility with a broader array of reaction conditions and functional groups will be a key research focus. This will likely lead to its incorporation into the synthetic strategies for other complex bioactive molecules and materials.
Exploration of Conformational Dynamics and Stereochemical Control in Solution and Solid States
The three-dimensional structure and conformational flexibility of this compound play a critical role in its reactivity and interactions with other molecules. A thorough understanding of its conformational dynamics in both solution and the solid state is therefore essential.
Advanced NMR techniques, such as 2D NMR and solid-state NMR (ssNMR), are powerful tools for elucidating the conformational preferences of molecules. nih.govnist.govrsc.orgnih.gov In solution, NMR can provide insights into the equilibrium between different conformers and the energy barriers to their interconversion. nih.govresearchgate.netnih.gov In the solid state, ssNMR, in conjunction with X-ray diffraction, can reveal detailed information about the crystal packing and intermolecular interactions. europa.eunist.govrsc.orgnih.gov
Computational modeling, particularly conformational searches and molecular dynamics simulations, can complement experimental data by providing a more complete picture of the conformational landscape. These studies can help to identify the most stable conformers and understand the factors that govern their relative energies.
A deeper understanding of the conformational behavior of this compound will be instrumental in designing stereoselective reactions. By controlling the conformation of the molecule, it may be possible to influence the stereochemical outcome of reactions at or near the cyclohexyl or trifluoroacetyl moieties, opening up new avenues for asymmetric synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
